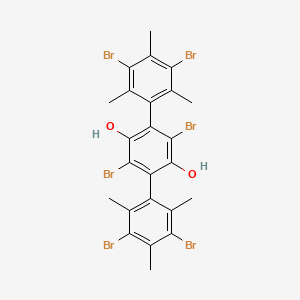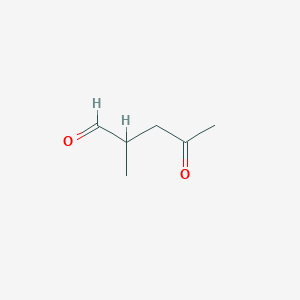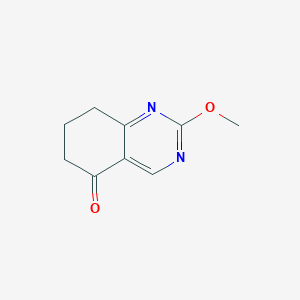
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine is a chemical compound with the molecular formula C₉H₁₇N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-methylprop-1-en-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine typically involves the reaction of piperidine with isobutene under specific conditions. One common method is the alkylation of piperidine with isobutene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where piperidine and isobutene are reacted in the presence of a catalyst. The use of catalysts such as zeolites or metal oxides can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine nitrogen is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in THF.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methylprop-1-en-1-yl)piperidine: A closely related compound with similar structural features.
4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Another compound with a similar substitution pattern on a different heterocyclic ring.
Uniqueness
2-Methyl-1-(2-methylprop-1-en-1-yl)piperidine is unique due to its specific substitution on the piperidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
18513-82-1 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylprop-1-enyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-9(2)8-11-7-5-4-6-10(11)3/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
VNMRSAYAUUZOSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



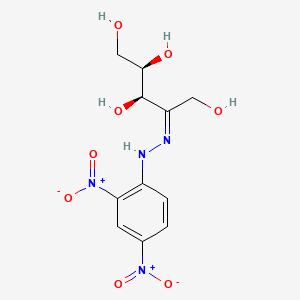


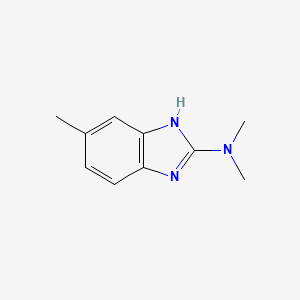

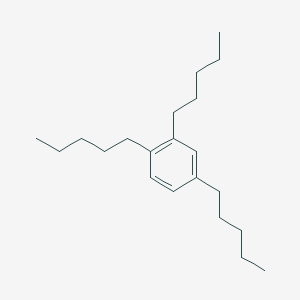
![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

